Ethyl 5-cyano-6-methylpyridine-3-carboxylate
Overview
Description
Ethyl 5-cyano-6-methylpyridine-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 5-cyano-6-methylpyridine-3-carboxylate (CAS Number: 75894-42-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C₁₀H₉N₂O₂ |
Molecular Weight | 189.19 g/mol |
Melting Point | 216–218 °C |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The cyano and carboxylate functional groups enhance its ability to participate in biochemical reactions.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling pathways.
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. Its mechanism involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis, leading to cell death.
Antimicrobial Properties
Several studies have documented the antimicrobial efficacy of this compound:
- Bacterial Activity : It has shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
- Fungal Activity : The compound also demonstrates antifungal properties against species like Candida albicans, with MIC values indicating effective inhibition at concentrations around 100 µg/mL.
Anticancer Potential
This compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer):
- Mechanism : The compound appears to activate caspase pathways, leading to programmed cell death. Additionally, it may inhibit tumor growth by interfering with angiogenesis.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various pyridine derivatives, including this compound. Results demonstrated a strong correlation between the structural features of the compounds and their antimicrobial potency, highlighting this compound's potential as a lead structure for developing new antibiotics .
- Anticancer Research : Another study focused on the anticancer effects of this compound on human cancer cell lines. The findings indicated that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent .
Properties
IUPAC Name |
ethyl 5-cyano-6-methylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-3-14-10(13)9-4-8(5-11)7(2)12-6-9/h4,6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAMCESTXLYSGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544744 | |
Record name | Ethyl 5-cyano-6-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70544744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106944-54-1 | |
Record name | Ethyl 5-cyano-6-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70544744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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